Tetrahydrofuran-3-thiol
Description
Structural and Chemical Context within Organosulfur Heterocycles
Tetrahydrofuran-3-thiol is defined by a five-membered saturated ring containing one oxygen atom, with a thiol (-SH) group attached to the third carbon atom. This structure places it within the class of organosulfur compounds and, more specifically, saturated sulfur-containing heterocycles. cymitquimica.comwikipedia.org The thiol group is structurally similar to an alcohol group but has distinctly different chemical properties; thiols are generally more acidic, more nucleophilic, and more easily oxidized than their alcohol counterparts. wikipedia.org The presence of both the ether and the thiol functionalities within a single small molecule bestows a unique reactivity profile. The thiol group, for instance, can be deprotonated under basic conditions to form a more potent thiolate nucleophile or oxidized to form disulfides or sulfonic acids. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | oxolane-3-thiol |
| Molecular Formula | C₄H₈OS |
| Molecular Weight | 104.17 g/mol |
| CAS Number | 98071-96-6 |
| Structure | A saturated five-membered ring with one oxygen atom and a thiol group. |
Data sourced from public chemical databases. smolecule.com
Significance in Advanced Chemical Disciplines
The unique properties of this compound and its derivatives have established their significance in several advanced chemical disciplines:
Analytical Chemistry : Due to its distinct sensory characteristics, this compound and its analogs serve as important standard compounds in analytical techniques like gas chromatography-olfactometry (GC-O). smolecule.comnih.gov These methods are used to identify and quantify key aroma contributors in complex food matrices, such as cooked meats. smolecule.com
Synthetic Chemistry : The compound is a valuable intermediate in organic synthesis for creating more complex sulfur-containing molecules. smolecule.comontosight.ai Its reactive thiol group can readily participate in nucleophilic substitution reactions to form thioethers or undergo oxidation, making it a versatile building block. cymitquimica.comsmolecule.com
Medicinal and Materials Science : While less developed, research suggests potential applications for thiol-containing heterocycles in medicinal chemistry and materials science. Derivatives have been investigated for potential antioxidant or anti-inflammatory properties. ontosight.ai The ability of thiols to participate in reactions like thiol-ene "click" chemistry or to form self-assembled monolayers on metal surfaces opens avenues for their use in creating novel polymers and functional materials. wikipedia.orgunileoben.ac.at
Current Research Landscape and Knowledge Gaps
Current academic and industrial research on this compound and its derivatives is active, with a clear focus on several key areas. A significant portion of this research is directed at developing and optimizing synthetic routes.
Detailed Research Findings:
Enantioselective Synthesis : A major research thrust is the enantioselective synthesis of derivatives like 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297). nih.govacs.org Studies have successfully employed methods such as Sharpless asymmetric dihydroxylation (AD) and the Mitsunobu reaction to obtain specific stereoisomers. nih.govacs.orgresearchgate.net This is crucial because different stereoisomers exhibit perceptible differences in both odor character and intensity, making the synthesis of optically pure isomers highly desirable for the flavor industry. nih.govresearchgate.net
Industrial Synthesis Methods : Patents describe scalable production methods, such as a two-step process involving the reaction of a dihydrofuran intermediate with thioacetic acid, followed by hydrolysis to yield the final thiol product. google.com These methods aim to improve yield and reduce byproducts. google.com
Sensory Analysis : Advanced analytical techniques are used to evaluate the organoleptic properties of the synthesized stereoisomers. Gas chromatography-olfactometry (GC-O) is frequently used to correlate specific isomers with their unique aroma profiles and detection thresholds. nih.govacs.org
Table 2: Summary of Research on Synthesis of this compound Derivatives
| Research Area | Key Methodologies | Objective | References |
|---|---|---|---|
| Enantioselective Synthesis | Sharpless Asymmetric Dihydroxylation, Mitsunobu Reaction, Mesylation, Nucleophilic Substitution | To produce specific, optically active stereoisomers with desired sensory properties. | nih.gov, acs.org, researchgate.net |
| Industrial Production | Reaction of 5-hydroxy-2-pentanone to form a dihydrofuran intermediate, followed by reaction with thioacetic acid. | To develop efficient, high-yield synthesis routes for commercial applications. | google.com |
Despite this progress, several knowledge gaps remain:
Biological Activity : While some studies suggest potential antioxidant or anti-inflammatory effects for related compounds, the broader biological and pharmacological activities of this compound itself are not well understood. ontosight.ai
Sustainable Synthesis : There is ongoing interest in developing more efficient and environmentally friendly "green chemistry" approaches for its synthesis, potentially through biocatalysis. nbinno.com
Materials Application : The use of this compound as a monomer or functionalizing agent in materials science is largely theoretical and represents a significant area for future exploration. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
oxolane-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQHGVVMRFVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98071-96-6 | |
| Record name | oxolane-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control
Enantioselective Synthesis Approaches
Enantioselective synthesis is crucial for obtaining specific stereoisomers of tetrahydrofuran-3-thiol, as different isomers can exhibit distinct properties.
Sharpless Asymmetric Dihydroxylation (AD) in Precursor Synthesis
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of chiral diols from prochiral alkenes. researchgate.netresearchgate.net This reaction is instrumental in creating the chiral centers necessary for the synthesis of specific stereoisomers of substituted this compound.
In the synthesis of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297), Sharpless AD is employed on an alkene precursor, (3E)-pent-3-en-1-yl mesylate, to produce the key intermediate, cis-2-methyl-3-hydroxy-tetrahydrofuran, with a specific chirality. nih.govacs.org The reaction utilizes an osmium catalyst in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond, thereby establishing the desired stereochemistry. encyclopedia.pubmdpi.com This is followed by an intramolecular SN2 nucleophilic substitution to form the tetrahydrofuran (B95107) ring. acs.org The resulting optically active cis-2-methyl-3-hydroxy-tetrahydrofuran serves as a precursor for the corresponding thiol. nih.govacs.org
| Precursor | Reagents | Intermediate | Enantiomeric Excess (ee) | Reference |
| (3E)-pent-3-en-1-yl mesylate | Sharpless AD-mix, OsO₄ (cat.) | cis-2-methyl-3-hydroxy-tetrahydrofuran | Not specified | acs.org |
| (3E)-pent-3-en-1-yl mesylate | Sharpless AD | cis-2-methyl-3-hydroxy-tetrahydrofuran | Not specified for intermediate | nih.gov |
Mitsunobu Reaction for Stereoisomer Interconversion
The Mitsunobu reaction is a versatile method for inverting the stereochemistry of an alcohol. wikipedia.orgorganic-chemistry.org This reaction is particularly useful in the synthesis of this compound derivatives for converting one stereoisomer into another, which might be less accessible through direct synthesis. nih.govacs.org It involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
In the synthesis of 2-methyl-tetrahydrofuran-3-thiol acetate, the Mitsunobu reaction is used to convert the optically active cis-isomers of 2-methyl-3-hydroxy-tetrahydrofuran, obtained from the Sharpless AD, into their corresponding trans-isomers. nih.govacs.org The reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. organic-chemistry.org This allows for the synthesis of all four possible stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate from a single chiral precursor pool. nih.govacs.org
| Starting Material | Reagents | Product | Key Transformation | Reference |
| Optically active cis-2-methyl-3-hydroxy-tetrahydrofuran | PPh₃, DIAD, p-nitrobenzoic acid | trans-2-methyl-3-hydroxy-tetrahydrofuran | Inversion of stereochemistry at C-3 | nih.govacs.org |
| Alcohol | Triphenylphosphine, DEAD/DIAD, Acidic Nucleophile | Ester/Other functional groups | Inversion of stereochemistry | wikipedia.orgnih.gov |
Chiral Catalysis and Reagent-Based Strategies
Beyond Sharpless AD and Mitsunobu reactions, other chiral catalysis and reagent-based strategies are employed to achieve enantioselectivity in the synthesis of tetrahydrofuran derivatives. smolecule.comnih.gov These methods often involve the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or groups of a prochiral substrate. smolecule.commdpi.com
For instance, the enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate was achieved through a chemical asymmetric catalytic approach. acs.org This highlights the importance of chiral catalysts in controlling the stereochemical outcome of the reaction. acs.org While specific details of all such strategies for this compound are not extensively documented in the provided results, the general principle involves creating a chiral environment during a key bond-forming step to favor the formation of one enantiomer over the other. acs.org
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of substituted tetrahydrofuran-3-thiols, this is crucial for obtaining the desired cis or trans isomers.
Several methods have been developed for the diastereoselective synthesis of substituted tetrahydrofurans. nsf.govnih.gov For example, the reaction of homoallyl alcohols and mercaptans with aldehydes mediated by indium trichloride (B1173362) can produce polysubstituted thiacyclohexanes with high diastereoselectivity. acs.org While this example pertains to a six-membered ring, similar principles can be applied to the synthesis of five-membered tetrahydrofuran rings. Another approach involves the (3,5)-thionium-ene cyclization reaction, which yields tetrahydrothiopyrans with excellent diastereoselectivity. researchgate.net
In the synthesis of CF₃-substituted, epoxide-fused tetrahydrofurans, a high degree of diastereoselectivity (dr >20:1) was achieved through the annulation of β-(trifluoromethyl)vinylsulfonium salts. bristol.ac.uk
| Reaction Type | Reactants | Catalyst/Mediator | Product | Diastereomeric Ratio (dr) | Reference |
| Annulation | β-(Trifluoromethyl)vinylsulfonium salt and a nucleophile | Not specified | Epoxide-fused tetrahydrofuran | >20:1 | bristol.ac.uk |
| Cyclization | Homoallyl alcohols/mercaptans and aldehydes | Indium trichloride | Polysubstituted tetrahydropyrans/thiacyclohexanes | Excellent | acs.org |
| (3,5)-Thionium-ene cyclization | Aldehydes and substituted 5-methylhex-4-ene-1-thiol | Boron trifluoride etherate | Tetrahydrothiopyrans | Excellent | researchgate.net |
Direct Thiolation of Tetrahydrofuran Derivatives
Direct thiolation methods offer a more streamlined approach to introducing a thiol group onto a pre-existing tetrahydrofuran ring. smolecule.com
C-H Thiolation with Disulfides
An efficient method for the direct C-H thiolation of tetrahydrofuran involves the use of disulfides in the presence of an oxidant. researchgate.netsci-hub.se A notable example is the tert-butyl hydroperoxide (TBHP)-mediated C-H thiolation of tetrahydrofuran with various disulfides. researchgate.net This reaction is promoted by catalytic amounts of sodium carbonate (Na₂CO₃) and results in the formation of various tetrahydrofuran-containing sulfides in moderate to high yields. researchgate.net This method represents an oxidative cross-coupling process to construct a new C-S bond. researchgate.net
| Tetrahydrofuran Derivative | Thiolating Agent | Promoter/Catalyst | Product | Yield | Reference |
| Tetrahydrofuran | Diphenyl disulfide | TBHP, Na₂CO₃ | 2-(Phenylthio)tetrahydrofuran | Moderate to high | researchgate.net |
| Tetrahydrofuran | Various disulfides | TBHP, Na₂CO₃ | Tetrahydrofuran-containing sulfides | Moderate to high | researchgate.net |
Base-Promoted Thiolation Reactions
The introduction of a thiol group onto the tetrahydrofuran ring is frequently facilitated by base-promoted reactions. Bases play a crucial role in either activating the substrate or enhancing the nucleophilicity of the sulfur-containing reagent. In basic conditions, this compound can be deprotonated to form a thiolate ion, which serves as a more potent nucleophile in subsequent reactions. smolecule.com
One direct approach involves the C–H thiolation of tetrahydrofuran with disulfides, mediated by tert-butyl hydroperoxide (TBHP). This reaction is notably promoted by catalytic amounts of a base, sodium carbonate (Na2CO3), to produce various tetrahydrofuran-containing sulfides in moderate to high yields under metal-free conditions. researchgate.net Organic bases are also employed. For instance, in the synthesis of 2-methylthis compound (B142655) acetate from 4,5-dihydro-2-methylfuran, piperidine (B6355638) is used to catalyze the addition of thioacetic acid across the double bond. google.com The choice of base can be critical for reaction efficiency and selectivity, with common options including potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3), and various amines. doi.orgacs.org
Examples of Base-Promoted Thiolation Reactions
| Base | Reactants | Reaction Type | Product/Intermediate | Reference |
|---|---|---|---|---|
| Sodium Carbonate (Na2CO3) | Tetrahydrofuran, Disulfides, TBHP | Direct C-H Thiolation | Tetrahydrofuran-containing sulfides | researchgate.net |
| Piperidine | 4,5-Dihydro-2-methylfuran, Thioacetic Acid | Catalytic Addition | 2-Methylthis compound acetate | google.com |
| Potassium Hydroxide (KOH) | Isothiouronium Salt | Hydrolysis | Thiol | nih.gov |
Functionalization of Tetrahydrofuran Ring Systems
A prevalent strategy for synthesizing this compound involves the functionalization of a pre-formed tetrahydrofuran ring, typically starting from a hydroxylated derivative. acs.org This multi-step approach allows for precise control over the position and stereochemistry of the introduced thiol group.
The process often begins with an intermediate like 2-methyl-3-hydroxy-tetrahydrofuran. acs.orgacs.org The hydroxyl group is not a good leaving group for nucleophilic substitution, so it is first converted into a more reactive group, such as a mesylate. nih.govresearchgate.net This is achieved through mesylation, a reaction with methanesulfonyl chloride. The resulting mesylate is an excellent leaving group, setting the stage for the introduction of the sulfur functionality. nih.govresearchgate.net
The subsequent step is a nucleophilic substitution reaction, often following an SN2 mechanism, where a sulfur-containing nucleophile displaces the mesylate group. nih.govresearchgate.net This reaction proceeds with an inversion of stereochemical configuration at the carbon center, a key feature for controlling the final product's stereoisomerism. researchgate.net Using a thioacetate (B1230152) nucleophile in this step leads to the formation of a thioacetate ester, which can then be converted to the final thiol. acs.orgresearchgate.net
Synthetic Routes from Precursors
From 5-Hydroxy-2-pentanone
A notable synthetic route utilizes 5-hydroxy-2-pentanone as the starting material to produce 2-methylthis compound. google.comgoogle.com This pathway involves a three-step reaction sequence. The first step is an acid-catalyzed intramolecular cyclization of 5-hydroxy-2-pentanone. google.com This reaction forms the key intermediate, 4,5-dihydro-2-methylfuran. google.comlookchem.com This method is advantageous as it reportedly generates few isomers, which simplifies purification and improves the quality of the final product. google.com
Preparation via Thioacetates and Hydrolysis/Reduction
The thioacetate pathway is a common and effective method for preparing thiols, including this compound, as it helps to manage the odor and reactivity of the final thiol product until the last step. In this approach, an intermediate such as 4,5-dihydro-2-methylfuran or a mesylated hydroxytetrahydrofuran is reacted with a thioacetate source. google.comacs.org
For example, 4,5-dihydro-2-methylfuran reacts with thioacetic acid to yield 2-methylthis compound acetate. google.com Similarly, a mesylated tetrahydrofuran can undergo nucleophilic substitution with potassium thioacetate to form the same thioacetate intermediate. researchgate.net The final step involves the hydrolysis or reduction of the thioacetate ester. This is typically accomplished by treating the ester with an acid, such as acetic acid, or through reduction, to release the free thiol, 2-methylthis compound. google.com
Thiocarbamate and Isothiouronium Salt Intermediates
An alternative and widely used method for thiol synthesis proceeds through an isothiouronium salt intermediate. google.comnih.gov This route is particularly useful as it avoids the use of volatile and odorous thiols until the final deprotection step. nih.gov The synthesis begins by reacting a tetrahydrofuran derivative containing a good leaving group, such as a halide or a tosylate, with thiourea. nih.govmdpi.com
This reaction forms a stable, non-volatile S-alkyl isothiouronium salt. nih.gov The desired thiol is then liberated from this salt intermediate by hydrolysis. core.ac.uk This cleavage is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, to yield the final this compound product. nih.gov
Summary of Synthetic Routes from Precursors
| Route | Starting Material | Key Intermediate(s) | Final Product | Reference |
|---|---|---|---|---|
| From Acyclic Precursor | 5-Hydroxy-2-pentanone | 4,5-Dihydro-2-methylfuran | 2-Methylthis compound | google.comgoogle.com |
| Via Thioacetate | 2-Methyl-3-hydroxy-tetrahydrofuran | Mesylated THF-ol, Thioacetate ester | 2-Methylthis compound | acs.orgresearchgate.net |
| Via Isothiouronium Salt | Halogenated or Tosylated THF | S-alkyl isothiouronium salt | This compound | nih.govmdpi.com |
Novel Synthetic Routes and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also environmentally benign. In the context of this compound synthesis, several approaches align with the principles of green chemistry. mdpi.com
A patented method starting from 5-hydroxy-2-pentanone is highlighted for its green characteristics. google.com This route is considered safer and more environmentally friendly because it avoids highly hazardous and toxic raw materials, exhibits good reaction selectivity, reduces the generation of byproducts, and significantly lowers the volume of waste water. google.com The simplification of the production process also contributes to its green profile. google.com
Another innovative strategy is the direct C–H thiolation of tetrahydrofuran. researchgate.net This method, which can be performed under metal-free conditions using an oxidant like TBHP, represents a highly efficient and atom-economical approach to forming the C-S bond directly on the tetrahydrofuran ring. researchgate.net Such direct functionalization pathways are central to green chemistry as they reduce the number of synthetic steps, minimize waste, and often avoid the need for protecting groups.
Chemical Reactivity and Mechanistic Investigations
Thiol Group Transformations
The thiol group is the primary site of chemical reactivity in tetrahydrofuran-3-thiol, undergoing various transformations including oxidation, nucleophilic substitution, and deprotonation to form a reactive thiolate ion.
Oxidation Reactions (Disulfides, Sulfonic Acids, Sulfenic Acids)
The oxidation of thiols like this compound can lead to a variety of sulfur-containing compounds, with the product often determined by the reaction conditions and the oxidizing agent used. The most common oxidation products are disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. acs.orgnih.govresearchgate.net
The formation of disulfides from thiols can be achieved through photocatalytic aerobic oxidation. acs.org For instance, the oxidation of thiols in the presence of a catalyst like Cu₂O rhombic dodecahedra and an amine such as tetramethylethylenediamine (TMEDA) under oxygen and light irradiation can produce disulfides. acs.org The reaction proceeds through the formation of thiyl radicals (RS•), which then couple to form the disulfide (RSSR). acs.org It is crucial to control the reaction time to prevent overoxidation to sulfenic, sulfinic, or sulfonic acids. acs.org
The oxidation of thiols by hydrogen peroxide is a significant reaction, particularly in biological contexts. nih.gov This reaction is pH-dependent and involves the nucleophilic attack of a thiolate ion on the hydrogen peroxide molecule, initially forming a sulfenic acid (RSOH). nih.gov This intermediate is often unstable and can undergo further reactions. For example, it can be oxidized to sulfinic acid (RSO₂H) and subsequently to the irreversible sulfonic acid (RSO₃H). nih.govrsc.org Alternatively, two sulfenic acid molecules can self-condense to form a thiolsulfinate. nih.gov The presence of cellular reductants can often reverse the formation of some of these oxidation products, highlighting the role of thiols in redox signaling. nih.gov
Table 1: Products of this compound Oxidation
| Oxidizing Agent | Product(s) | Key Reaction Conditions |
| Oxygen (photocatalytic) | Disulfide | Cu₂O catalyst, TMEDA, light irradiation |
| Hydrogen Peroxide | Sulfenic acid, Sulfinic acid, Sulfonic acid | pH-dependent, potential for overoxidation |
Nucleophilic Substitution Reactions (Thioether Formation)
The thiol group of this compound can act as a nucleophile, participating in substitution reactions to form thioethers. smolecule.com This typically involves the reaction of the thiol with an alkyl halide. smolecule.com The reaction proceeds via an Sɴ2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-sulfur bond. core.ac.uk
The efficiency of thioether formation can be influenced by the reaction conditions, including the choice of base and solvent. jst.go.jp For instance, the use of a strong base like potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can facilitate the reaction at low temperatures. jst.go.jpccspublishing.org.cn In some cases, the addition of a crown ether can enhance the reactivity, particularly with less reactive aryl halides. jst.go.jp These reactions provide a versatile method for synthesizing a wide range of thioether derivatives. jst.go.jp
Thiolate Ion Formation and Reactivity
In the presence of a base, this compound can be deprotonated to form the corresponding thiolate ion. smolecule.com This anion is a significantly stronger nucleophile than the parent thiol. smolecule.com The formation of the thiolate is a crucial step in many of the reactions involving the thiol group, including nucleophilic substitutions and conjugate additions.
The reactivity of the thiolate ion is central to its role in various chemical transformations. For example, in the context of metal complexes, thiolate ligands can play a significant role in the activation of dioxygen. rsc.orgacs.org Kinetic studies have shown that the mechanism of such activations can involve either inner-sphere or outer-sphere electron transfer, with the nature of the ligand and solvent influencing the reaction pathway. rsc.org The pKa of the thiol and the reaction medium are critical factors determining the concentration and reactivity of the thiolate ion. nih.gov
Reactions with Michael Acceptors
This compound, particularly in its thiolate form, readily participates in conjugate addition reactions with Michael acceptors, which are α,β-unsaturated carbonyl compounds or other electron-deficient olefins. srce.hrmasterorganicchemistry.com This reaction, often referred to as the thia-Michael addition, is a powerful tool for carbon-sulfur bond formation. srce.hr
Conjugate Addition Mechanisms
The thia-Michael addition is a nucleophilic conjugate addition reaction. masterorganicchemistry.com The mechanism typically involves the attack of the nucleophilic thiolate ion on the β-carbon of the Michael acceptor. masterorganicchemistry.com This addition breaks the carbon-carbon π-bond, and the resulting negative charge is delocalized onto the electronegative atom (usually oxygen) of the electron-withdrawing group, forming an enolate intermediate. masterorganicchemistry.com Subsequent protonation of this intermediate yields the final 1,4-adduct. masterorganicchemistry.com
The reaction can proceed spontaneously under certain conditions but is often catalyzed by bases or, in some cases, Lewis acids. srce.hracs.orgnih.gov Base catalysis increases the concentration of the more nucleophilic thiolate ion, thereby accelerating the reaction. nih.gov
Influence of Substituents and Catalysts on Addition Pathway
The efficiency and pathway of the thia-Michael addition are influenced by several factors, including the nature of the substituents on both the thiol and the Michael acceptor, as well as the choice of catalyst.
Substituent Effects: The steric and electronic properties of the substituents on the Michael acceptor can affect the reaction rate. While the reaction is generally not highly sensitive to steric hindrance at the β-carbon, bulky substituents can slow down the reaction. acs.orgnih.gov The nature of the electron-withdrawing group on the Michael acceptor also plays a role in both the reaction rate and the stability of the resulting adduct. acs.org
Catalyst Effects: A variety of catalysts can be employed to promote the thia-Michael addition. srce.hr While strong bases are traditionally used, Lewis acids like bismuth triflate and ferric chloride have also been shown to be effective catalysts, often allowing the reaction to proceed under milder conditions. srce.hr The choice of catalyst can also influence the potential for side reactions. For instance, primary amine catalysts may lead to amine addition side products, whereas tertiary amines like triethylamine (B128534) (TEA) can be more selective for the thiol addition. vt.edu In some systems, the rate-limiting step has been identified not as the addition itself, but the decomplexation of the product from the reactants. rsc.org
Table 2: Factors Influencing Thia-Michael Addition of this compound
| Factor | Influence | Example |
| Substituents | Steric hindrance can decrease the reaction rate. The electron-withdrawing group affects reactivity and adduct stability. | Bulky groups on the Michael acceptor slow the reaction. acs.orgnih.gov |
| Catalysts | Bases increase the concentration of the nucleophilic thiolate. Lewis acids can also promote the reaction under mild conditions. | Triethylamine (TEA) is an effective base catalyst. vt.edu Bismuth triflate is an effective Lewis acid catalyst. srce.hr |
| Solvent | Polar aprotic solvents are generally preferred. | Acetonitrile and tetrahydrofuran are commonly used solvents. srce.hrnih.gov |
Kinetic and Thermodynamic Considerations in Thiol-Michael Additions
The Thiol-Michael addition, a nucleophilic conjugate addition of a thiol to an electron-deficient alkene, is a cornerstone of covalent chemistry, utilized in fields ranging from polymer synthesis to drug design. The reaction kinetics and thermodynamics are governed by the nature of the thiol, the Michael acceptor, the catalyst, and the solvent system. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available research, the fundamental principles derived from studies of other thiols, including heterocyclic and aliphatic thiols, provide a strong framework for understanding its expected reactivity.
The reversibility of the Thiol-Michael addition is a key thermodynamic consideration. The position of the equilibrium is influenced by the stability of the reactants and the thioether adduct. acs.org For some Michael acceptors, particularly those with additional electron-withdrawing groups, the reverse reaction (elimination) can be both kinetically and thermodynamically favorable, leading to a dynamic covalent system. acs.orgresearchgate.net Studies on various thiol-acrylate adducts have shown that they can undergo a retro-Michael reaction at elevated temperatures, allowing for dynamic exchange with free thiols. researchgate.net The design of the Michael acceptor, such as using heterocyclic structures like isoxazolones, can enhance the equilibrium constant (Keq) by orders of magnitude by leveraging effects like aromatization in the product, pushing the equilibrium towards the adduct. acs.org
The following table illustrates general kinetic parameters for the base-catalyzed Thiol-Michael addition of ethanethiol (B150549) to various Michael acceptors in Tetrahydrofuran (THF), demonstrating how the structure of the acceptor influences reactivity. These values, calculated using computational methods, provide a reference for the range of reactivities expected. researchgate.net
Table 1: Calculated Kinetic Parameters for Thiol-Michael Additions in THF
This table is for illustrative purposes, showing general trends with a model thiol (ethanethiol), as specific data for this compound is not available.
| Michael Acceptor | Catalyst | Initiation Mechanism | Key Characteristics |
| Ethyl Acrylate | Triethylamine | Base Catalysis | Addition of thiolate is quasi-equilibrated. researchgate.net |
| Methyl Vinylsulfone | Triethylamine | Base Catalysis | Addition of thiolate is quasi-equilibrated. researchgate.net |
| Maleimide | Triethylamine | Base Catalysis | The elementary reaction has a positive affinity, explaining high reactivity. researchgate.net |
| Ethyl Acrylate | Triethylphosphine | Nucleophilic Initiation | The catalyst directly attacks the ene to initiate the reaction. researchgate.net |
Source: Data adapted from computational studies on Thiol-Michael additions. researchgate.net
Reactions within Complex Chemical Systems
This compound and its analogs, such as 2-methyl-3-furanthiol (B142662) (MFT), are recognized as potent aroma compounds, particularly contributing to the desirable "meaty" flavor of cooked foods. animbiosci.org Their formation and subsequent reactions are prime examples of their reactivity within complex chemical systems, such as a food matrix during thermal processing.
The primary route to the formation of these furanthiols in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. animbiosci.org Specifically, the reaction between pentose (B10789219) sugars (like ribose, derived from ribonucleotide degradation) and sulfur-containing amino acids (such as cysteine) or peptides (like glutathione) is a key pathway. animbiosci.org Hydrogen sulfide (B99878) (H₂S), released from the thermal degradation of these sulfur compounds, is a critical intermediate that can react with furan (B31954) derivatives formed from the sugar to yield furanthiols. nih.gov
Once formed, this compound is not static. Its thiol group is highly reactive and susceptible to further transformations, which can alter the flavor profile of the food product. Key reactions include:
Oxidation: Thiols are readily oxidized to form disulfides. nih.gov In the presence of oxygen, this compound can oxidize to form its corresponding disulfide, bis(tetrahydrofuran-3-yl) disulfide. This reaction can be a significant issue affecting the stability of the desired aroma. nih.govresearchgate.net
Radical Reactions: Reactive oxygen species, which can be present in food systems, can initiate radical-based degradation pathways of thiols. nih.gov
Interactions with Other Food Components: The nucleophilic thiol group can potentially react with other electrophilic species within the food matrix. For instance, thiols have been shown to bind to melanoidins, the polymeric colorants formed during the late stages of the Maillard reaction. nih.gov
These reactions highlight the dynamic nature of this compound in a complex environment like food, where its concentration, and thus its sensory impact, is the result of a delicate balance between formation and degradation pathways. nih.govresearchgate.net
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving thiols. While specific computational studies focusing exclusively on this compound are scarce, research on related systems provides significant mechanistic insights applicable to this compound.
Thiol-Michael Additions: DFT calculations have been extensively used to model the Thiol-Michael reaction. acs.org These studies can determine the energy profiles of the reaction pathways, including the activation energies of transition states and the relative stabilities of intermediates and products. For example, computational models have confirmed that an α-electron-withdrawing group on a Michael acceptor stabilizes the anionic transition state and intermediate but can destabilize the final neutral adduct, making the reverse reaction more favorable. acs.org Such calculations are critical for tuning the reactivity and reversibility of these additions for applications in dynamic covalent chemistry and drug design. acs.orgacs.org
Reactivity of the Tetrahydrofuran Ring: The tetrahydrofuran (THF) ring itself has been the subject of computational investigation. DFT studies comparing the reactivity of five-membered THF and six-membered tetrahydropyran (B127337) (THP) have been conducted to understand their different susceptibilities to autoxidation. rsc.orgresearchgate.net These studies calculate the energy barriers for hydrogen abstraction from the ring, a key step in radical chain reactions. The results indicate a lower energy barrier for hydrogen abstraction from the α-position of THF compared to THP, explaining THF's higher reactivity. rsc.orgresearchgate.net While the thiol group at the 3-position would significantly influence the electronic properties, these fundamental studies on the THF scaffold are relevant for understanding potential side reactions involving the ring structure of this compound, especially in oxidative environments.
Hydrothiolation Mechanisms: Computational methods have also been applied to study the mechanisms of other thiol addition reactions, such as the hydrothiolation of alkynes. DFT calculations can help distinguish between different possible pathways (e.g., anti-Markovnikov vs. Markovnikov addition) and explain the observed regio- and stereoselectivity of a reaction under specific catalytic conditions. mdpi.com These studies model the interaction of the thiol with the catalyst and the alkyne, providing a detailed picture of the reaction coordinate.
Collectively, these computational approaches offer a powerful means to predict and understand the reactivity of this compound, from its participation in Michael additions to the stability of its heterocyclic ring, even in the absence of extensive experimental data for this specific molecule.
Advanced Analytical Characterization and Spectroscopic Analysis
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to isolating Tetrahydrofuran-3-thiol from complex matrices and assessing its purity. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, such as quantification, odor assessment, or enantiomeric separation.
Gas chromatography is a primary technique for the analysis of volatile sulfur compounds, including thiols like this compound and its derivatives. thegoodscentscompany.com Due to their potent, often low-threshold odors, coupling GC with an olfactometry (O) port is particularly insightful. GC-O allows for the sensory evaluation of column effluent by a human assessor, enabling the correlation of specific odor characteristics with individual chromatographic peaks. This dual-detection approach is invaluable in flavor and fragrance research to identify key aroma-active compounds.
For the analysis of related compounds such as 2-methyl-3-tetrahydrofuranthiol, specific GC conditions are optimized to achieve good resolution and peak shape. While parameters vary, a typical setup involves a capillary column with a non-polar or medium-polarity stationary phase.
Table 1: Representative GC Parameters for Analysis of Related Thiol Compounds
| Parameter | Typical Value/Condition |
| Column | DB-5, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C (hold 2 min), ramp at 5-10 °C/min to 250 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD), Mass Spectrometry (MS), Olfactory Port (O) |
The Sulfur Chemiluminescence Detector (SCD) is often preferred for its high selectivity and sensitivity towards sulfur-containing compounds, minimizing interference from the sample matrix.
High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile or thermally labile thiols. A significant challenge in the HPLC analysis of simple thiols like this compound is their lack of a strong chromophore, which results in poor sensitivity with standard UV-Vis detectors. To overcome this, pre-column or post-column derivatization is commonly employed. Reagents that react selectively with the thiol group to form a highly fluorescent or UV-absorbent product are used.
Tetrahydrofuran (B95107) (THF) itself is frequently used as a component of the mobile phase in reversed-phase HPLC due to its strong elution strength, which is slightly greater than acetonitrile. researchgate.netrestek.com However, care must be taken as THF can cause swelling in PEEK (polyetheretherketone) tubing and certain pump seals, potentially leading to increased system pressure and degradation of HPLC components. restek.com The use of THF is generally compatible with UV detection, as its UV cutoff is approximately 212 nm. restek.com
Table 2: Common Derivatization Reagents for Thiol Analysis by HPLC
| Reagent | Detection Method |
| N-(1-pyrenyl)maleimide (NPM) | Fluorescence |
| 4,4'-dithiodipyridine (DTDP) | UV-Vis |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | UV-Vis |
| o-phthalaldehyde (B127526) (OPA) | Fluorescence |
These derivatization strategies significantly enhance the sensitivity and selectivity of HPLC methods for quantifying low-concentration thiols in various samples. unipd.it
As this compound contains a chiral center, its enantiomers may exhibit different biological or sensory properties. Chiral gas chromatography is the technique of choice for separating and quantifying these enantiomers to assess enantiomeric purity. This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.
The most common CSPs for this purpose are derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cz These macromolecules create a chiral environment within the column, leading to differential retention of the enantiomers and enabling their separation. The development of novel CSPs, for instance through "thiol-ene" click chemistry to construct chiral covalent organic frameworks, is an active area of research aimed at expanding the range of separable compounds. rsc.org The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of GC temperature programs are critical for achieving baseline resolution of the enantiomeric pair.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural confirmation and quantification of this compound. Its high sensitivity and ability to provide molecular weight and fragmentation information make it ideal for identifying compounds, even at trace levels.
Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) is a high-resolution mass spectrometry technique capable of providing extremely high mass accuracy. This enables the unambiguous determination of elemental formulas for unknown compounds in complex mixtures, a process central to metabolomics. uky.edu
A key strategy for profiling thiol metabolites involves chemoselective derivatization. nih.govnih.gov In this approach, a reagent is used to selectively "tag" all thiol-containing molecules in a sample. For example, quaternary ammonium-based α-iodoacetamide reagents can be added directly to cell cultures to rapidly alkylate thiol groups, preventing their oxidation. nih.gov The tagged thiols can then be extracted and analyzed by direct infusion into the FT-ICR-MS. The high mass accuracy of the instrument allows for the confident identification of known thiols (e.g., cysteine, glutathione) and the discovery of novel thiol metabolites based on their exact mass. nih.govnih.govuky.edu This methodology is directly applicable to the detection and identification of this compound in biological systems.
Table 3: Advantages of FT-ICR-MS for Thiol Profiling
| Feature | Advantage |
| Ultra-High Mass Resolution | Separation of isobaric interferences. |
| High Mass Accuracy (<1 ppm) | Confident determination of elemental formulas. |
| Chemoselective Tagging | Selective analysis of the thiol sub-metabolome. |
| High Sensitivity | Detection of low-abundance thiol metabolites. |
The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the sensitive and specific detection of MS. This hyphenated technique is exceptionally powerful for monitoring chemical reactions involving this compound. Samples can be taken from a reaction mixture over time and injected into the HPLC-MS system. HPLC separates the reactants, intermediates, and products, while the mass spectrometer provides molecular weight information for each peak, allowing for their identification.
Furthermore, by employing a chiral HPLC column, this technique can be used to evaluate the stereochemical outcome of a reaction. The enantiomers of a chiral product can be separated and quantified, providing information on the enantiomeric excess (ee) of the reaction. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of reaction products by analyzing their fragmentation patterns. researchgate.net This makes HPLC-MS an essential tool for studying the reactivity and stereoselectivity of processes involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While specific experimental NMR data for this compound is not extensively detailed in readily available literature, its spectral characteristics can be reliably predicted based on the well-documented spectra of its parent compound, tetrahydrofuran (THF), and the known effects of thiol substitution.
The ¹H NMR spectrum of unsubstituted THF is simple due to its molecular symmetry, typically showing two multiplets: one for the protons at the C2 and C5 positions (α-protons) adjacent to the oxygen atom, and another for the protons at the C3 and C4 positions (β-protons). researchgate.net Similarly, the ¹³C NMR spectrum of THF displays two distinct signals corresponding to the α- and β-carbons. nmrs.iochemicalbook.com
The introduction of a thiol (-SH) group at the C-3 position breaks this symmetry, leading to a more complex and information-rich NMR spectrum for this compound. Each carbon and proton in the ring becomes chemically non-equivalent, which would result in distinct signals for each position.
Expected Spectral Features for this compound:
¹H NMR: The spectrum would be expected to show five distinct sets of signals for the ring protons, plus a signal for the thiol proton. The proton attached to C3 (the methine proton) would be significantly influenced by the electronegative sulfur atom. The signal for the thiol proton itself is typically a broad singlet, and its chemical shift can be variable depending on concentration and solvent due to hydrogen bonding.
¹³C NMR: Four separate signals would be anticipated for the four carbon atoms of the tetrahydrofuran ring. The C3 carbon, being directly attached to the sulfur atom, would experience a significant shift in its resonance compared to the equivalent carbon in unsubstituted THF.
For reference, the established NMR spectral data for the parent compound, Tetrahydrofuran, is provided below.
| Nucleus | Position | Chemical Shift (δ) in CDCl₃ (ppm) |
|---|---|---|
| ¹H | C2/C5-H (α-protons) | ~3.73 - 3.76 |
| C3/C4-H (β-protons) | ~1.84 - 1.88 | |
| ¹³C | C2/C5 (α-carbons) | ~67.6 - 68.1 |
| C3/C4 (β-carbons) | ~25.4 - 25.7 |
Data sourced from multiple references, including nmrs.iochemicalbook.comillinois.edu.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for the complete and unambiguous assignment of all proton and carbon signals in this compound, confirming the connectivity and finalizing the structural elucidation.
Spectroscopic Methods for Thiol Acceptor Identification
The thiol group of this compound can act as both a hydrogen bond donor (via the S-H proton) and a hydrogen bond acceptor (via the lone pairs on the sulfur atom). nih.govresearchgate.net Spectroscopic methods are crucial for identifying and characterizing these non-covalent interactions, which are fundamental to its chemical behavior.
Infrared (IR) spectroscopy is a primary tool for studying hydrogen bonding involving thiols. nih.govbohrium.com When the thiol group acts as a hydrogen bond donor (e.g., in an S-H···O or S-H···N interaction), the S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region, undergoes a characteristic red-shift (a shift to lower frequency). researchgate.netacs.org The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov
Conversely, when the sulfur atom of the thiol acts as a hydrogen bond acceptor (e.g., in an O-H···S interaction), perturbations in the vibrational modes of the donor molecule (like the O-H stretch of water or an alcohol) are observed. nih.govresearchgate.net Conformer-specific IR spectroscopy combined with computational calculations can provide definitive evidence for the existence and geometry of such complexes. nih.govacs.org These studies help elucidate the nature of the thiol functional group as a versatile participant in hydrogen bonding networks. researchgate.net
Other spectroscopic techniques can also provide insight. For instance, UV-Vis spectroscopy can be used to monitor interactions if the thiol is part of a chromophoric system or if its interaction with an acceptor perturbs an existing chromophore. nih.gov While less common for simple thiols, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed if the thiol is interacting with a paramagnetic center.
Application of Advanced Derivatization Agents for Analytical Studies
For quantitative analysis, particularly at trace levels in complex matrices, direct detection of this compound can be challenging. Chemical derivatization is a powerful strategy employed to enhance the detectability and improve the chromatographic properties of thiols for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govgreyhoundchrom.com This process involves reacting the sulfhydryl group with a specialized reagent to form a stable, easily detectable derivative. greyhoundchrom.com
For HPLC Analysis: Derivatization for HPLC often focuses on attaching a chromophore or fluorophore to the thiol, enabling highly sensitive UV-Vis or fluorescence detection. mdpi.comsdiarticle4.com
Fluorescent Agents: Reagents like monobromobimane (B13751) (MBB), ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), and N-(1-pyrenyl)maleimide (NPM) react with the thiol group to produce intensely fluorescent adducts. mdpi.comnih.gov This allows for quantification at very low concentrations. nih.gov The use of o-phthalaldehyde (OPA) in the presence of a primary amine is another common post-column derivatization method for creating highly fluorescent isoindole products. acs.org
UV-Absorbing Agents: Classical reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and 2,4-dinitrofluorobenzene provide strong UV absorbance, facilitating detection with standard photodiode array (PDA) or UV-Vis detectors. mdpi.com N-substituted maleimides also serve as effective derivatizing agents for UV detection. nih.gov
For GC Analysis: GC analysis requires analytes to be volatile and thermally stable. Derivatization of the polar thiol group is often necessary to prevent peak tailing and improve separation. fujifilm.com
Silylating Agents: A common approach is silylation, which replaces the active hydrogen of the thiol with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. tcichemicals.comthermofisher.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used to create more volatile and thermally stable TMS-thioethers suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. fujifilm.comtcichemicals.com
Acylating Agents: Acylation reagents, particularly those containing fluorine atoms like trifluoroacetic anhydride (B1165640) (TFAA), can be used to form thioester derivatives. thermofisher.com The addition of fluorine enhances the sensitivity for electron capture detection (ECD). thermofisher.com
The selection of a derivatization agent depends on the analytical technique, the required sensitivity, the sample matrix, and whether pre-column or post-column derivatization is more suitable. sdiarticle4.comacs.org
| Agent Abbreviation | Full Name | Analytical Technique | Detection Method |
|---|---|---|---|
| MBB | Monobromobimane | HPLC | Fluorescence |
| SBD-F | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | HPLC | Fluorescence |
| OPA | o-Phthalaldehyde (with an amine) | HPLC (Post-column) | Fluorescence |
| DTNB | 5,5'-dithiobis-(2-nitrobenzoic acid) | HPLC / Spectrophotometry | UV-Vis Absorbance |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | GC / GC-MS | FID / MS |
| TFAA | Trifluoroacetic Anhydride | GC / GC-MS | FID / MS / ECD |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
There is no available research detailing DFT calculations performed specifically on Tetrahydrofuran-3-thiol. As a result, information regarding its optimized molecular structure, conformational analysis, reaction pathway energetics, transition states, predicted reactivity, stereochemical outcomes, and any comparison with experimental data is not available.
Molecular Structure and Conformation Analysis
No published studies were found that utilized DFT to analyze the molecular structure and various conformations of this compound. Therefore, data on bond lengths, bond angles, and dihedral angles of its stable conformers cannot be provided.
Reaction Pathway Energetics and Transition States
The energetics of reaction pathways and the structures of transition states involving this compound have not been reported in the context of DFT calculations.
Prediction of Reactivity and Stereochemical Outcomes
DFT-based predictions concerning the reactivity and stereochemical outcomes of reactions involving this compound are not available in the current body of scientific literature.
Comparison with Experimental Data
Without theoretical calculations, a comparison between calculated structural and energetic parameters and experimental data for this compound cannot be conducted.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
No literature was found describing the use of QM/MM simulations to study this compound, for instance, in a solvent or interacting with a biological receptor.
Conformational Analysis and Isomer Energetics
Detailed computational studies on the conformational landscape and the relative energetics of different isomers (e.g., enantiomers or diastereomers if applicable) and conformers of this compound are not available.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecules
The bifunctional nature of Tetrahydrofuran-3-thiol, possessing both a cyclic ether and a thiol group, allows it to serve as a versatile building block in the construction of more complex molecular frameworks. The tetrahydrofuran (B95107) ring system is a common motif in a wide array of biologically active natural products. researchgate.netthegoodscentscompany.com Synthetic strategies often target the incorporation of this ring system to mimic natural compounds or to generate novel structures with desired biological or material properties.
Precursor for Sulfur-Containing Derivatives and Pharmaceuticals
The thiol group in this compound is a key functional group for the synthesis of a diverse range of sulfur-containing derivatives, some of which hold potential for pharmaceutical applications. Thiols are known to be important precursors for a variety of pharmaceutically significant sulfur-containing compounds. researchgate.net The introduction of a thiol group into biologically active molecules is a strategy employed in medicinal chemistry to enhance their therapeutic properties. thegoodscentscompany.com
While direct examples of marketed pharmaceuticals derived from this compound are not prominent, its structural analog, 3-hydroxytetrahydrofuran, is a known intermediate in the synthesis of AIDS drugs such as amprenavir (B1666020) and fosamprenavir. google.com This suggests that the tetrahydrofuran scaffold is amenable to incorporation into pharmaceutically active molecules. The reactivity of the thiol group allows for its conversion into various other sulfur-containing functionalities, such as sulfides, disulfides, and thioesters, which are present in numerous bioactive compounds. thegoodscentscompany.comthegoodscentscompany.comgoogle.com For instance, 2-methylfuran-3-thiol acetate (B1210297) is noted for its use as a pharmaceutical intermediate. sigmaaldrich.com The synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid for use as medicaments further underscores the potential of the substituted tetrahydrofuran core in drug discovery. google.com
Role in Specialty Chemical Development
This compound and its derivatives play a significant role in the development of specialty chemicals, particularly in the flavor and fragrance industry. thegoodscentscompany.comperflavory.com 2-Methylthis compound (B142655), a closely related compound, is a well-known flavoring agent with a characteristic meaty and roasted aroma, making it a valuable ingredient in the food industry. researchgate.netacs.org Its synthesis and application in food flavorings are well-documented, highlighting its importance as a specialty chemical. google.comgoogle.comijrst.com
The development of such high-impact aroma chemicals requires expertise in sulfur and heterocyclic chemistries. thegoodscentscompany.comperflavory.com Companies specializing in this area often offer custom synthesis and contract manufacturing services, indicating a demand for these types of specialty molecules in various industrial sectors, including flavors, fragrances, and materials science. thegoodscentscompany.comperflavory.com
Development of Novel Materials with Specific Properties
The unique combination of a hydrophilic tetrahydrofuran ring and a reactive thiol group makes this compound an interesting candidate for the development of novel materials with tailored properties. The thiol group can be utilized for surface modification or for the creation of cross-linked polymer networks.
For example, thiol-acrylate polymers have been investigated as biocompatible scaffolds for bone tissue regeneration. nih.gov The synthesis of these materials often involves a Michael addition reaction, which is a versatile method for creating carbon-sulfur bonds. The properties of the resulting material can be tuned by altering the molecular weight and crosslink density. nih.gov While this research does not specifically use this compound, it demonstrates the potential of incorporating thiol-containing monomers into biomaterials. The tetrahydrofuran moiety could potentially enhance the biocompatibility or modify the mechanical properties of such materials.
Catalytic Systems and Reagent Systems
In the realm of catalysis, both tetrahydrofuran and thiol-containing compounds have established roles. Tetrahydrofuran is a common solvent in organometallic chemistry and is known to coordinate with transition metal centers, forming complexes that can act as catalysts or catalyst precursors. acs.orgijrst.comvot.pl For instance, transition metal chloride complexes with tetrahydrofuran have been used as precursors for ethylene (B1197577) polymerization catalysts. vot.pl
Biological and Environmental Research Aspects
Biological Activity Investigations
The biological activity of tetrahydrofuran-3-thiol is largely dictated by the highly reactive sulfhydryl (-SH) group. Thiol-containing compounds are integral to numerous physiological processes, from antioxidant defense to cellular signaling. The tetrahydrofuran (B95107) ring, while less reactive, provides a structural framework that can influence the molecule's interaction with biological systems, particularly enzymes and receptors.
Potential Antioxidant Properties
The thiol group is a hallmark of potent antioxidant compounds. Thiols can neutralize reactive oxygen species (ROS) and free radicals, which are implicated in cellular damage and various diseases. This antioxidant capacity stems from the ability of the sulfhydryl group to donate a hydrogen atom, effectively quenching highly reactive radicals.
Thiol-containing molecules, such as the endogenous antioxidant glutathione (B108866), are central to cellular defense against oxidative stress. They can act through several mechanisms:
Radical Quenching: Directly scavenging free radicals.
Metal Chelation: Binding to metal ions that can catalyze oxidative reactions.
Redox Buffering: Participating in the thiol/disulfide redox buffer system that maintains the cell's reducing environment.
Substrates for Redox Reactions: Acting as substrates for antioxidant enzymes like glutathione peroxidase.
Given these established properties, this compound is predicted to possess antioxidant capabilities, primarily mediated by its thiol group.
Interaction with Biological Systems and Metabolic Pathways
The interaction of this compound with biological systems would involve both the THF moiety and the thiol group. The parent compound, tetrahydrofuran, is known to be metabolized in mammals and bacteria. The primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes, followed by ring cleavage and subsequent oxidation.
Hypothesized Metabolic Pathway of the Tetrahydrofuran Moiety:
Hydroxylation: The THF ring is hydroxylated to form 2-hydroxytetrahydrofuran.
Ring Opening: This intermediate can then open to form 4-hydroxybutanal.
Oxidation: The resulting aldehyde is oxidized to 4-hydroxybutyric acid, which can enter the primary metabolism of cells.
The thiol group also plays a crucial role in metabolic processes. Thiol-containing compounds like coenzyme A are essential for the catalytic activity of many enzymes, facilitating acyl group transfer in processes such as the citric acid cycle and fatty acid oxidation.
Modulation of Cellular Signaling Pathways
Thiol chemistry is fundamental to cellular signaling. The reversible oxidation of sulfhydryl groups on proteins acts as a molecular "switch," providing a trigger for various signaling events mediated by ROS and reactive nitrogen species (RNS). This redox signaling can regulate numerous cellular functions, including gene expression and the activation of transcription factors.
Thiol-based post-translational modifications, such as S-glutathionylation and S-nitrosylation, are key mechanisms that modulate protein activity and signaling cascades. The endogenous thioredoxin and glutathione systems are central to these redox signaling pathways. By virtue of its thiol group, this compound could potentially participate in and modulate these redox-sensitive signaling pathways.
Enzyme and Receptor Interactions
The tetrahydrofuran ring is a structural motif found in many biologically active compounds and is known to interact with enzymes. For instance, the fused bis-tetrahydrofuran structure is a critical component of the potent HIV protease inhibitor darunavir, where it makes crucial interactions within the enzyme's active site. The THF moiety can enhance binding through hydrophobic and hydrogen-bonding interactions.
The parent compound, THF, has been shown to inhibit the activity of several enzymes in activated sludge, including dehydrogenase, phosphatase, urease, and catalase. This suggests that the THF ring can interact with and modulate the function of various enzymes.
Simultaneously, the thiol group is one of the most reactive functional groups in proteins, often located in the active sites of enzymes where it participates directly in catalysis. The ability of thiols to form strong covalent bonds with metals is also a key feature of their interaction with metalloenzymes. Therefore, the combination of the THF ring and the thiol group in this compound suggests a potential for diverse interactions with a range of enzymes and cellular receptors.
Environmental Fate and Impact Assessments
The environmental behavior of this compound is influenced by the properties of both its heterocyclic ether structure and its organosulfur component. While THF itself is highly soluble in water and can be persistent in the environment, it is also known to be biodegradable by various microorganisms.
Biodegradability and Environmental Persistence
Tetrahydrofuran is not considered readily degradable but can be broken down by a range of bacteria and fungi. Several microbial strains, including those from the genera Rhodococcus, Pseudonocardia, and Pseudomonas, can utilize THF as a sole source of carbon and energy.
The degradation pathway typically begins with an attack by a monooxygenase enzyme, leading to the formation of intermediates that can be fully mineralized. The fungus Pseudallescheria boydii ZM01, for example, can completely degrade 5 mM of THF within 48 hours.
| Microorganism | THF Tolerance/Degradation Rate |
| Pseudallescheria boydii ZM01 | Can tolerate up to 260 mM; maximum degradation rate of 133.40 mg THF/h/g dry weight. |
| Rhodococcus ruber YYL | Highest tolerance among bacteria at 200 mM. |
| Various Bacteria | Most strains cannot utilize THF at concentrations above 35 mM. |
The presence of the thiol group introduces an organosulfur component. Organosulfur compounds are integral to the global sulfur cycle and can be formed and transformed through biological and chemical processes in the environment. The ultimate environmental fate of this compound would depend on its susceptibility to microbial degradation, with microorganisms likely targeting both the THF ring and the thiol group for breakdown.
Ecotoxicity Studies (Aquatic Invertebrates, Fish, Plants)
No specific studies detailing the ecotoxicity of this compound on aquatic invertebrates, fish, or plants were identified. Research in this area has predominantly focused on Tetrahydrofuran (THF). For instance, studies on THF have established its toxicological profile in various aquatic organisms. researchgate.netnih.govresearchgate.net The acute toxicity of THF to Daphnia magna has been determined, with a reported 48-hour LC50 of 3485 mg/L. researchgate.net In fish, the 72-hour acute toxicity of THF in larval zebrafish revealed an LC50 of approximately 15.4 g/L. nih.gov For plants, the green alga Scenedesmus quadricauda showed a toxic threshold concentration of 3700 mg/L for growth rate inhibition. researchgate.net However, these findings are specific to THF and cannot be extrapolated to this compound due to differences in their chemical structures and properties.
Impact on Microbial Communities and Enzymatic Activity in Activated Sludge
Similarly, there is a lack of research on the specific impact of this compound on microbial communities and enzymatic activity in activated sludge. The existing body of research centers on the effects of THF.
Studies on THF have shown that it can significantly affect the microbial community structure and enzymatic activity in activated sludge. nih.govnih.gov At a concentration of 20 mM, THF was found to cause a substantial shift in the microbial community structure and reduce diversity. nih.govresearchgate.net Long-term exposure to 10 mM THF resulted in a notable decrease in the activity of several key enzymes, including catalase, dehydrogenase, urease, phosphatase, and protease. nih.govscispace.com Dehydrogenase activity was almost completely inhibited under these conditions. nih.gov Furthermore, increasing concentrations of THF were shown to strongly inhibit phosphatase, urease, and catalase activities. nih.govresearchgate.net These dose-dependent effects highlight the toxicity of THF to microorganisms in wastewater treatment systems. nih.gov Without specific studies on this compound, its impact on these microbial systems remains unknown.
Modeling of Environmental Releases and Exposure
There is no available information or established modeling for the environmental releases and exposure of this compound. While general models for predicting chemical releases from industrial processes exist, they have not been specifically applied to or validated for this compound. nih.gov Environmental partitioning models, such as the Mackay Level III model, have been used for THF, but this information is not transferable to this compound. researchgate.net
Future Directions and Emerging Research Areas
Stereoselective Synthesis Enhancement and New Methodologies
The control of stereochemistry is paramount in modern organic synthesis, particularly for bioactive molecules where different stereoisomers can exhibit vastly different effects. Future research will undoubtedly focus on refining and discovering new methods for the stereoselective synthesis of Tetrahydrofuran-3-thiol and its derivatives.
Current research has established foundational methods for producing specific stereoisomers of related compounds. For instance, the enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) has been successfully achieved. acs.orgnih.govscilit.com This was accomplished through a multi-step process involving Sharpless asymmetric dihydroxylation to create chiral diols, followed by a Mitsunobu reaction to invert stereocenters, and subsequent mesylation and nucleophilic substitution to introduce the thiol group (as an acetate precursor). acs.orgnih.gov
Emerging research will likely aim to improve upon these multi-step sequences by developing more direct and efficient catalytic asymmetric methods. Key areas of advancement may include:
Organocatalysis: The use of small chiral organic molecules as catalysts is a rapidly growing field. Strategies like tandem iminium-enamine catalysis, which has been used for the asymmetric synthesis of other substituted tetrahydrofurans, could be adapted for the 3-thiol analogue. researchgate.net
Enzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes offers a green and efficient alternative. Biocatalytic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, have been used to produce key chiral intermediates for complex molecules containing the bis-tetrahydrofuran moiety. researchgate.netacs.org Future work could identify or engineer enzymes capable of directly synthesizing chiral this compound.
A summary of established and potential stereoselective synthesis strategies is presented below.
| Methodology | Description | Key Intermediates/Reagents | Potential Advantages |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | A well-established method to create chiral diols from alkenes, setting the stereochemistry early in the synthesis. | Osmium tetroxide, chiral ligands (e.g., (DHQ)2PHAL) | High enantioselectivity, predictable stereochemical outcome. |
| Mitsunobu Reaction | Used to invert the stereochemistry of an alcohol, allowing access to diastereomers not directly available from other methods. | Triphenylphosphine (B44618) (PPh3), Diethyl azodicarboxylate (DEAD) | Reliable inversion of stereocenters. |
| Iodocyclization | An intramolecular cyclization of an unsaturated alcohol initiated by an iodine source to form the tetrahydrofuran (B95107) ring. | Iodine (I2), Sodium bicarbonate | Can create multiple stereocenters in one step. chemistryviews.org |
| Organocatalytic Annulation | Using chiral amines or acids to catalyze cascade reactions (e.g., Michael-Aldol) to build the ring structure stereoselectively. | Chiral prolinol derivatives, squaramides | Metal-free, environmentally benign conditions. researchgate.net |
| Biocatalytic Resolution | Employing enzymes (e.g., lipases) to selectively acylate or hydrolyze one enantiomer from a racemic mixture of an alcohol precursor. | Lipases (e.g., Novozym 435), acyl donors | High enantiomeric excess, mild reaction conditions. researchgate.netacs.org |
Exploration of Novel Derivatives with Enhanced Bioactivity
The tetrahydrofuran ring is a privileged scaffold found in a wide array of natural products and pharmacologically active molecules, exhibiting activities ranging from anticancer to antimicrobial. nih.govresearchgate.net The thiol group is also a critical functional group in medicinal chemistry, known for its ability to act as an antioxidant, form complexes with metals, and interact with biological targets. nih.gov The combination of these two moieties in this compound suggests significant untapped potential for the development of novel bioactive compounds.
Future research will focus on synthesizing and screening libraries of this compound derivatives to explore new therapeutic applications. While some studies on analogs have been conducted, such as a tetrahydrofuran analog of the anticancer natural product FR901464 which showed significantly reduced potency, this highlights the sensitivity of biological activity to structural changes and underscores the need for systematic exploration. nih.govnih.gov
Potential areas for derivatization and bioactivity screening include:
Antimicrobial Agents: The thiol group can interfere with microbial metabolic processes. Derivatives could be tested against a panel of bacteria and fungi.
Anticancer Agents: The tetrahydrofuran scaffold is present in potent anticancer drugs like Eribulin. nih.gov New derivatives could be designed as simplified analogs of complex natural products.
Enzyme Inhibitors: The tetrahydrofuran ring is a key component in highly potent HIV protease inhibitors, where it forms crucial hydrogen bonds within the enzyme's active site. nih.gov The thiol group could be used to target cysteine residues in other enzymes.
Antioxidants: The thiol group is a known scavenger of reactive oxygen species. Derivatives could be developed to have improved cellular uptake and stability for treating conditions related to oxidative stress.
Advanced Computational Predictions for Reactivity and Applications
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules without the need for extensive laboratory work. Future research on this compound will increasingly rely on these in silico methods.
Density Functional Theory (DFT) is a particularly valuable method. Studies have already used DFT to analyze the geometry, vibrational frequencies, and molecular orbitals (HOMO-LUMO) of the parent tetrahydrofuran molecule, providing a baseline understanding of its electronic structure. vjol.info.vnstrath.ac.uk Similar calculations for this compound would elucidate how the introduction of the thiol group modifies the ring's properties. DFT has also been used to study the reaction mechanisms of furan (B31954) hydrogenation to tetrahydrofuran on catalyst surfaces and to investigate the reactivity of various thiol compounds. elsevierpure.comresearchgate.net
Future computational studies will likely focus on:
Reactivity Prediction: Calculating the molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.
Mechanism Elucidation: Modeling transition states for various reactions to understand stereochemical outcomes and optimize reaction conditions.
Virtual Screening: Docking studies where derivatives of this compound are computationally placed into the active sites of biological targets (e.g., enzymes, receptors) to predict binding affinity and guide the synthesis of potentially bioactive molecules.
Spectroscopic Analysis: Predicting NMR, IR, and other spectral data to aid in the characterization of newly synthesized derivatives.
Sustainable Synthesis and Environmental Remediation Strategies
The principles of green chemistry are becoming central to chemical research and manufacturing, emphasizing the use of renewable resources, reduction of waste, and development of environmentally benign processes.
Future research will focus on developing sustainable routes to this compound. This includes:
Bio-based Feedstocks: Investigating synthetic pathways that start from renewable biomass. For example, furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), which are derived from lignocellulose, can be catalytically converted to 2-methyltetrahydrofuran (B130290) (2-MTHF) and 2,5-dimethyltetrahydrofuran (B89747) (2,5-DMTHF). nih.gov Similar strategies could be envisioned for producing the precursors to this compound.
Greener Solvents and Catalysts: Replacing hazardous solvents with more sustainable alternatives like 2-MTHF itself or cyclopentyl methyl ether (CPME). encyclopedia.pub The use of biocatalysts or non-toxic metal catalysts (e.g., iron) can also reduce environmental impact. organic-chemistry.org A Chinese patent describes a route for a related compound that is noted for being more environmentally friendly and in line with green chemistry principles. google.com
Beyond its synthesis, the chemical properties of this compound suggest potential roles in environmental remediation. Thiols are known for their ability to chelate heavy metals, making them effective in removing toxic ions like mercury and lead from contaminated water. They are also used in odor control technologies by neutralizing volatile sulfur compounds. Future research could explore the application of this compound or its polymers in:
Water purification systems.
Industrial waste treatment.
Odor abatement applications.
Interdisciplinary Research at the Interface of Chemistry and Biology
The most exciting discoveries often occur at the boundaries of traditional scientific disciplines. This compound is well-positioned for interdisciplinary research, particularly at the interface of chemistry and biology.
A primary area is in the field of sensory science and flavor chemistry. Sulfur-containing compounds are critical to the aroma of many foods. Specifically, 2-methyl-3-furanthiol (B142662) and the related 2-methyl-3-tetrahydrofuranthiol are known to be exceptionally potent aroma compounds responsible for the characteristic "meaty" or "roasted" flavor of cooked beef and other savory foods. perfumerflavorist.comnih.govthegoodscentscompany.com Their odor thresholds are extremely low, meaning even trace amounts have a significant sensory impact. nih.gov
Future interdisciplinary research will likely involve:
Flavor Chemistry: Investigating the formation pathways of this compound during the cooking process (e.g., via the Maillard reaction) and its interaction with other flavor molecules to create complex aroma profiles. nih.gov
Receptor Biology: Using the defined stereoisomers of this compound and its derivatives as chemical probes to study olfactory receptors. This research can help elucidate the fundamental mechanisms of smell and taste perception. The distinct aromas of different stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate demonstrate the high specificity of these biological interactions. acs.org
Medicinal Chemistry and Chemical Biology: Using this compound as a versatile building block (synthon) to construct more complex molecules for probing biological systems or for development as therapeutic agents. researchgate.net The combination of a key recognition element (the tetrahydrofuran ring) and a reactive handle (the thiol group) makes it an attractive starting point for creating targeted covalent inhibitors or bioconjugation reagents. nih.gov
Q & A
Q. What are the critical parameters for synthesizing Tetrahydrofuran-3-thiol with high purity?
- Methodological Answer : Synthesis involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) as the solvent. Key parameters include:
- Reaction Duration : 3 days at room temperature .
- Purification : Column chromatography after THF evaporation to isolate dispirophosphazene derivatives .
- Byproduct Removal : Triethylammonium chloride is filtered out to avoid contamination .
Table 1 : Synthesis Conditions
| Parameter | Specification |
|---|---|
| Solvent | THF |
| Temperature | Room temperature |
| Reaction Time | 72 hours |
| Purification Method | Column chromatography |
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry (used for phosphazene derivatives in related studies) .
- NMR Spectroscopy : Identifies proton environments; for THF derivatives, δ<sup>1</sup>H-NMR peaks at 1.5–4.0 ppm correspond to tetrahydrofuran ring protons .
- FT-IR : Detects thiol (-SH) stretching vibrations near 2550 cm<sup>-1</sup> .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear NIOSH-approved face shields, gloves, and safety glasses to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Collect contaminated gloves separately and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How does the thiol group in this compound influence its reactivity under varying pH conditions?
- Methodological Answer : The -SH group is prone to oxidation, forming disulfide bonds. Under acidic conditions (pH < 5), protonation stabilizes the thiol, while alkaline conditions (pH > 8) accelerate oxidation. Researchers should:
- Use inert atmospheres (N2 or Ar) during reactions .
- Monitor oxidation via LC-MS or iodine titration .
Table 2 : Reactivity Trends
| pH Range | Reactivity Profile |
|---|---|
| <5 | Stabilized thiol, reduced oxidation |
| 5–8 | Moderate oxidation susceptibility |
| >8 | Rapid disulfide formation |
Q. What analytical challenges arise in quantifying impurities in this compound, and how can they be resolved?
- Methodological Answer : Common impurities include residual THF, disulfide byproducts, and unreacted intermediates. Solutions:
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. Strategies include:
- Stereochemical Analysis : Use chiral chromatography to isolate enantiomers .
- Solvent Control : Standardize solvent polarity (e.g., THF vs. DMSO) to minimize artifacts .
- Replication : Repeat studies under identical conditions to verify results .
Data Contradiction Analysis
Q. Why do studies report conflicting stability profiles for this compound?
- Methodological Answer : Stability variations stem from storage conditions and purity levels. For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
